

Application Notes and Protocols: NCT-TFP Nanoparticle System for Personalized Cancer Therapy

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Compound of Interest		
Compound Name:	Nct-tfp	
Cat. No.:	B12408091	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: The convergence of drug repurposing and nanomedicine offers a promising frontier in the development of personalized cancer therapies. This document outlines the rationale and proposed experimental framework for a novel therapeutic approach utilizing a nanoparticle-based co-delivery system for Niclosamide (NCT) and Trifluoperazine (TFP). Niclosamide, an FDA-approved anthelmintic, and Trifluoperazine, an antipsychotic agent, have both demonstrated potent anticancer activities through distinct and complementary mechanisms. By encapsulating these agents within a single nanocarrier (termed **NCT-TFP**), we hypothesize a synergistic anticancer effect, enhanced bioavailability, and potential for targeted delivery, addressing key challenges in oncology such as drug resistance and systemic toxicity. These notes provide a comprehensive profile of the active agents, detail the signaling pathways they modulate, and present a full suite of protocols for the formulation, characterization, and preclinical evaluation of the proposed **NCT-TFP** nanoparticle system.

Active Pharmaceutical Ingredient (API) Profiles Niclosamide (NCT)

Niclosamide is an FDA-approved oral anthelmintic drug that has been identified as a promising anticancer agent through high-throughput screening[1]. Its efficacy stems from its ability to modulate multiple oncogenic signaling pathways simultaneously, making it a potent multi-



targeted therapeutic candidate[1][2]. This multi-targeted action is particularly valuable for overcoming the heterogeneity and adaptive resistance common in advanced cancers.

Anticancer Mechanism of Action:

- Wnt/β-catenin Pathway Inhibition: NCT promotes the degradation of the Dishevelled protein (Dvl), leading to the destabilization of β-catenin and subsequent downregulation of Wnt target genes like c-Myc and Cyclin D1, which are crucial for cancer cell proliferation[1][3].
- Inhibition of STAT3, mTORC1, and NF-κB: NCT has been shown to inhibit the signaling of STAT3, mTORC1, and NF-κB, pathways that are central to cancer cell survival, proliferation, and inflammation.
- Targeting Cancer Stem Cells (CSCs): By inhibiting key developmental pathways like Wnt, Notch, and STAT3, NCT can effectively target the cancer stem cell population, which is believed to be responsible for tumor recurrence and metastasis.
- Mitochondrial Uncoupling: NCT disrupts mitochondrial oxidative phosphorylation, leading to a decrease in cellular ATP levels and inducing metabolic stress in cancer cells.

Trifluoperazine (TFP)

Trifluoperazine is a first-generation antipsychotic of the phenothiazine class, traditionally used for schizophrenia. It has been repurposed for oncology due to its demonstrated ability to inhibit cancer cell proliferation, invasion, and induce cell death across various cancer types, including glioblastoma, colorectal, and breast cancer.

Anticancer Mechanism of Action:

- Dopamine Receptor D2 (DRD2) Antagonism: TFP's primary antipsychotic mechanism, DRD2 antagonism, also contributes to its anticancer effects. Inhibition of DRD2 signaling can lead to the downregulation of downstream pro-survival pathways like AKT and β-catenin.
- Induction of Apoptosis and Necroptosis: TFP triggers cancer cell death through multiple
 mechanisms, including both apoptosis and necroptosis. It induces mitochondria-mediated
 intrinsic apoptosis by increasing reactive oxygen species (ROS) levels and decreasing the
 mitochondrial membrane potential.



- Induction of Endoplasmic Reticulum (ER) Stress: TFP can cause ER stress, leading to the
 activation of the unfolded protein response (UPR), which can trigger cell death if the stress is
 prolonged and severe.
- Calmodulin (CaM) Inhibition: As a known calmodulin inhibitor, TFP can interfere with various
 Ca2+-dependent signaling pathways that are often dysregulated in cancer.

Quantitative Data Summary

The following table summarizes key quantitative data for NCT and TFP based on preclinical studies. This data is essential for dose-finding studies in the development of the **NCT-TFP** nanoparticle system.

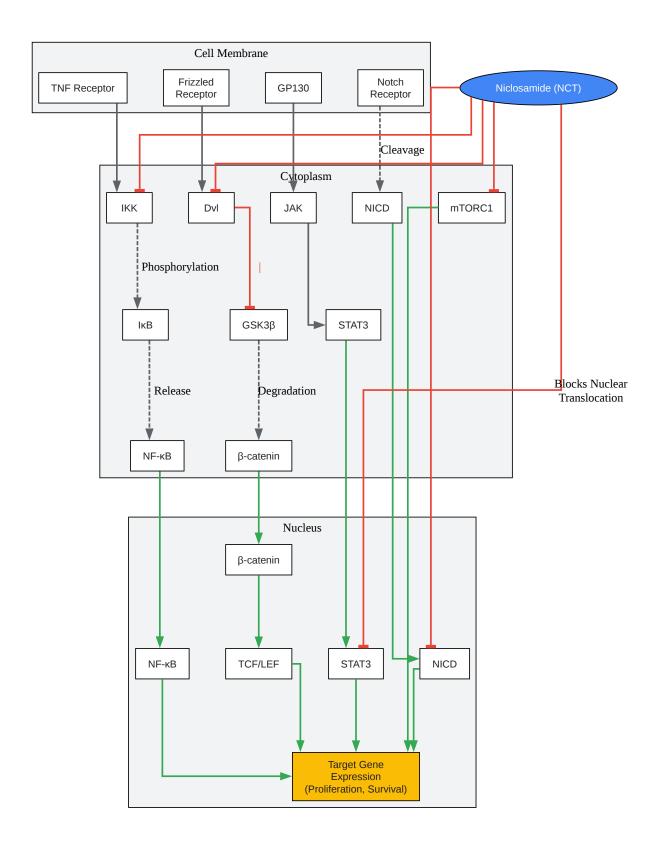


Agent	Cancer Type / Cell Line	Parameter	Value / Effect	Reference
Trifluoperazine (TFP)	Pancreatic Ductal Adenocarcinoma (PDAC) - 11 PDX-derived cell lines	IC50 (24h)	7.59–15.75 μM	
Trifluoperazine (TFP)	HT1080 Fibrosarcoma	Invasion Inhibition	Significant at 2.5 μΜ	_
Trifluoperazine (TFP)	HT1080 Fibrosarcoma	Angiogenesis Reduction (CAM Assay)	Significant at 2.5 μΜ	_
Trifluoperazine (TFP)	Colorectal Cancer (HCT116, CT26)	Treatment Concentration (In Vitro)	10 or 20 μM	
Trifluoperazine (TFP)	Non-Small Cell Lung Cancer (A549)	Colony Formation Inhibition	Effective at 5 μM	
Trifluoperazine (TFP)	Xenograft Mouse Model (NSCLC)	In Vivo Dosage	5 mg/kg/day (intraperitoneal)	
Niclosamide (NCT)	General	Oral Dose (human, for tapeworm)	2 g single dose	
Niclosamide (NCT)	Ovarian Cancer Initiating Cells	In Vivo Tumor Formation	Inhibited	_
Niclosamide (NCT)	Colon Cancer (Xenograft)	Metastasis Formation	Significantly reduced	

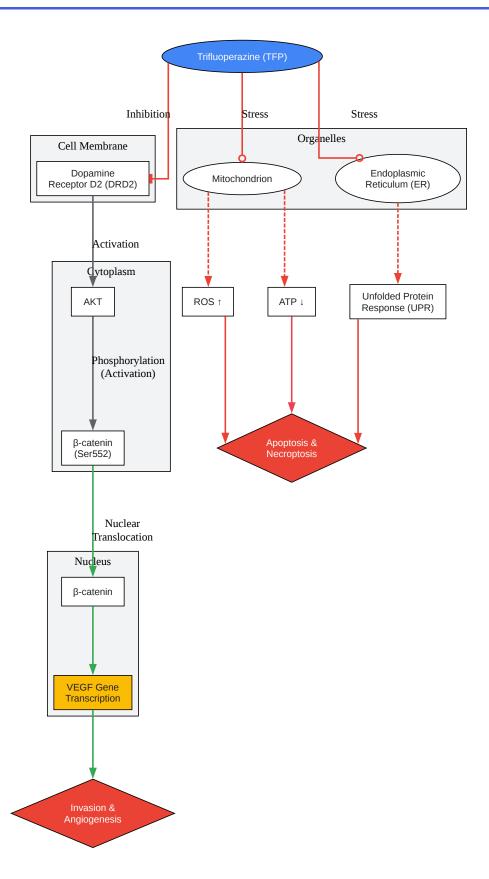
Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by NCT and TFP.













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